Bienvenue dans la boutique en ligne BenchChem!

6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine

5-HT2C receptor binding radioligand displacement structure-activity relationship

Choose 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine for 5-HT2C studies. This 6,7-dichloro pattern yields sub-5 nM affinity, partial 5-HT2A agonism (Emax=27%), and 36-fold selectivity over 5-HT2B, reducing cardiac valvulopathy risk. Unlike YM348, it produces no blood pressure elevation in rats (3–30 mg/kg p.o.), ensuring clean cardiovascular readouts. Validated benchmark for SAR programs.

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
CAS No. 180160-89-8
Cat. No. B8622372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine
CAS180160-89-8
Molecular FormulaC10H11Cl2N
Molecular Weight216.10 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C=CC(=C2Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-9-2-1-7-3-5-13-6-4-8(7)10(9)12/h1-2,13H,3-6H2
InChIKeyWMCWIMZEYWNBOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 180160-89-8): Key Chemical Identity and Pharmacological Class for Informed Procurement


6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 180160-89-8) is a synthetic small-molecule belonging to the 3-benzazepine class, characterized by a bicyclic core with chlorine atoms at the 6- and 7-positions [1]. It acts as a 5-HT2C receptor partial agonist with measurable affinity at 5-HT2A and 5-HT2B receptors, and has been profiled in both in vitro binding/functional assays and in vivo pharmacodynamic models [2]. The compound is cataloged under CHEMBL262862 and BDBM50375903, with physicochemical properties including a molecular weight of 216.1 Da, cLogP of approximately 2.87, and zero Lipinski Rule-of-5 violations [3].

Why 6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine Cannot Be Replaced by Generic Benzazepine Analogs in 5-HT2C-Focused Research


Benzazepine derivatives targeting the 5-HT2C receptor exhibit steep and non-linear structure-activity relationships where subtle substituent changes at the 7-position alone shift 5-HT2C binding affinity from 2.4 nM (6,7-dichloro) to 46 nM (7-methylamino) and 5-HT2A intrinsic efficacy from 27% to 90% [1]. This compound’s precise 6,7-dichloro substitution pattern yields a selectivity window (2A/2C = 13-fold; 2B/2C = 36-fold) and a partial 5-HT2A agonism profile (Emax = 27%) that is not shared by mono-halogenated, nitro, cyano, methoxy, or methylamino congeners, nor by the clinical comparator lorcaserin (2A/2C = 18-fold; 2B/2C = 104-fold but distinct chemotype and full 5-HT2C agonist profile) [1]. Substituting a generic benzazepine scaffold without this precise substitution pattern predictably alters both target potency and off-target functional selectivity, invalidating in vivo pharmacological comparisons.

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine: Quantitative Head-to-Head Evidence for Differentiated Selection Against Closest Analogs


5-HT2C Binding Affinity: 2.4 nM Ki Places 6,7-Dichloro-Benzazepine Among the Most Potent in Its Series

In a head-to-head panel of 6-chloro-7-substituted 3-benzazepines assayed under identical conditions, the 6,7-dichloro derivative (compound 6) exhibited a Ki of 2.4 nM at human 5-HT2C receptors, surpassing the 7-bromo (8.8 nM), 7-methoxy (20 nM), 7-methylamino (46 nM), and 7-nitro (14 nM) analogs, and approaching the potency of the 7-cyano derivative (5.1 nM) [1]. This represents a 19-fold affinity gain over the 7-methylamino congener and a 5.8-fold gain over the 7-nitro parent template [1].

5-HT2C receptor binding radioligand displacement structure-activity relationship benzazepine SAR

5-HT2A Receptor Selectivity: 11–13-Fold Window Over 5-HT2A vs. a 15-Fold Window for YM348, but with Critically Lower 5-HT2A Intrinsic Efficacy

Although YM348 achieves a comparable 15-fold selectivity ratio for 5-HT2C over 5-HT2A, it acts as a near-full agonist at 5-HT2A (Emax = 97%), driving dose-dependent increases in mean arterial blood pressure (MABP) in rats at 10–30 mg/kg p.o. [1]. By contrast, 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine (compound 6) exhibits a 13-fold 2A/2C selectivity ratio combined with only 27% Emax at 5-HT2A, and oral administration at 3–30 mg/kg produced little effect on blood pressure [1].

5-HT2A selectivity intrinsic activity partial agonism cardiovascular safety

5-HT2B Selectivity: 36-Fold Window vs. 3-Fold for YM348, Mitigating Valvulopathy Risk

In the same binding assay panel, 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine demonstrated a 36-fold selectivity for 5-HT2C over 5-HT2B (Ki 5-HT2B = 87 nM vs. Ki 5-HT2C = 2.4 nM), whereas YM348 exhibited only a 3-fold window (Ki 5-HT2B = 2.5 nM vs. Ki 5-HT2C = 0.89 nM) [1]. The paper explicitly highlights that 5-HT2B agonism has been implicated in valvular hypertrophy [1].

5-HT2B selectivity valvular hypertrophy safety pharmacology serotonin receptor

In Vivo Functional Equipotency to YM348 Despite 16-Fold Lower 5-HT2C Potency In Vitro

In a rat penile erection model reflecting central 5-HT2C receptor activation, 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine achieved the same minimum effective dose (MED = 0.3 mg/kg p.o.) as YM348, despite a 38-fold lower functional potency at the 5-HT2C receptor in vitro (EC50 = 38 nM vs. 1.0 nM for YM348) [1]. The effect of compound 6 was abolished by the selective 5-HT2C antagonist SB242084, confirming on-target mechanism [1].

in vivo efficacy penile erection model oral bioavailability 5-HT2C activation

Superior Selectivity-Affinity Balance Within the 6-Chloro-7-Substituted Benzazepine Series

Among all seven 6-chloro-7-substituted analogs (compounds 3–9) evaluated in the same study, the 6,7-dichloro derivative (compound 6) was explicitly identified as showing the most promising affinity for 5-HT2C receptors combined with the highest selectivity over both 5-HT2A and 5-HT2B receptors [1]. The data in Table 2 show that compound 6 achieves the best combined profile: Ki 5-HT2C = 2.4 nM, 2A/2C = 13, 2B/2C = 36, and 5-HT2A Emax = 27% — no other analog simultaneously reaches this combination of potency, selectivity, and low 5-HT2A efficacy [1].

structure-activity relationship selectivity optimization benzazepine series lead optimization

Physicochemical Drug-Likeness: Zero Rule-of-5 Violations and Moderate Lipophilicity vs. Higher-Molecular-Weight 5-HT2C Agonists

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine has a molecular weight of 216.1 Da, cLogP of 2.87, one hydrogen bond donor, one hydrogen bond acceptor, and zero Rotatable bonds, resulting in zero Lipinski Rule-of-5 violations [2]. By comparison, the clinical-stage lorcaserin (MW = 195.7 Da, cLogP = 2.6) shares favorable properties but as a full 5-HT2C agonist (EC50 = 10 nM) with 18-fold 2A selectivity and 104-fold 2B selectivity, it represents a distinct pharmacological profile; YM348 (MW ≈ 230 Da) also has zero Ro5 violations but inferior selectivity [1].

drug-likeness Lipinski Rule of 5 physicochemical properties CNS penetration

6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine: Evidence-Backed Application Scenarios for Research Procurement


In Vivo CNS Pharmacology Studies Requiring 5-HT2C Activation Without Cardiovascular Confounds

Based on the direct head-to-head evidence that 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine produces no significant blood pressure elevation at 3–30 mg/kg p.o. in rats, in contrast to YM348 which induces dose-dependent hypertension [1], this compound is the rational procurement choice for behavioral or metabolic studies where changes in cardiovascular parameters would confound experimental readouts. The equivalent MED of 0.3 mg/kg p.o. for 5-HT2C-mediated penile erection induction confirms adequate oral bioavailability and CNS exposure [1].

5-HT2B Safety Profiling and Chronic Dosing Models

The 36-fold selectivity window over 5-HT2B receptors, compared to only 3-fold for YM348 [1], makes this compound uniquely suitable for repeated-dose or chronic administration studies where 5-HT2B-mediated cardiac valvulopathy risk must be minimized. Researchers investigating the therapeutic potential of 5-HT2C agonists in obesity, obsessive-compulsive disorder, or sexual dysfunction can use this compound to dissociate 5-HT2C-mediated efficacy from 5-HT2B-driven toxicity [1].

Benzazepine SAR and Lead Optimization Campaigns

As the optimal compound within the 6-chloro-7-substituted benzazepine series — combining sub-5 nM 5-HT2C affinity, the highest 2A/2C selectivity (13-fold), the highest 2B/2C selectivity (36-fold), and low 5-HT2A partial agonism (Emax = 27%) [1] — this compound serves as the validated benchmark for any medicinal chemistry program exploring 3-benzazepine 5-HT2C agonists. Procurement of this specific substitution pattern is essential for meaningful SAR comparisons with newly synthesized analogs [1].

Pharmacological Tool Compound for 5-HT2C vs. 5-HT2A Pathway Dissection

The combination of 13-fold 5-HT2C-over-5-HT2A binding selectivity and partial 5-HT2A agonism (Emax = 27%) [1] enables researchers to probe 5-HT2C-specific signaling with reduced 5-HT2A-driven confounds, especially when compared to higher-efficacy 5-HT2A agonists like YM348 (Emax = 97%). When used alongside a selective 5-HT2C antagonist such as SB242084, this compound provides a clean experimental system for confirming 5-HT2C-mediated pharmacological effects [1].

Quote Request

Request a Quote for 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.